molecular formula C12H15NO4 B613736 Boc-3-aminobenzoic acid CAS No. 111331-82-9

Boc-3-aminobenzoic acid

Cat. No. B613736
CAS RN: 111331-82-9
M. Wt: 237,25 g/mole
InChI Key:
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Description

Boc-3-aminobenzoic acid, also known as 3-aminobenzoic acid tert-butyl ester, is an organic compound with the molecular formula C10H13NO2. It is an important intermediate in organic synthesis and can be used in a variety of laboratory experiments. This compound is also used in the synthesis of drugs and other compounds.

Scientific Research Applications

Green and Sustainable Bioproduction

Boc-3-aminobenzoic acid: plays a significant role in the development of green and sustainable bioproduction methods. The biosynthesis pathways of aminobenzoic acid and its derivatives, including Boc-3-aminobenzoic acid, are being explored to replace traditional chemical synthesis methods that rely on non-renewable and environmentally harmful petroleum-derived substances . This approach aligns with the goals of reducing environmental pollution and reliance on non-renewable resources.

Aquaculture and Fish Transport

In aquaculture, Boc-3-aminobenzoic acid derivatives are used to improve the quality of marine cultured fish during transport. A study on turbot (Scophthalmus maximus) showed that treatment with a derivative of 3-aminobenzoic acid could reduce transport stress and improve flesh quality during simulated transport in water . This application is crucial for maintaining the health and quality of aquatic products in the market.

Pharmaceutical Development

The derivatives of aminobenzoic acid, including Boc-3-aminobenzoic acid , are foundational in the development of pharmaceuticals. They serve as building blocks for various drugs and therapeutic agents. For instance, para-aminobenzoic acid derivatives have been evaluated for their potential in treating Alzheimer’s disease, showcasing the importance of these compounds in medical research .

Synthesis Pathways Research

Research into the synthesis pathways of aminobenzoic acid derivatives, such as Boc-3-aminobenzoic acid , is vital for understanding and optimizing the production of these compounds. The shikimate pathway, which starts from simple carbon sources like glucose, is one such pathway being studied for the synthesis of these derivatives . This research has implications for both industrial production and academic understanding.

Environmental Protection

The study and application of Boc-3-aminobenzoic acid also contribute to environmental protection efforts. By developing biosynthesis methods for this compound, researchers aim to minimize the ecological footprint of chemical production and support the theoretical framework for industrial green development .

Food Additives and Dyes

Aminobenzoic acid derivatives are used in the production of various dyes and food additives. The role of Boc-3-aminobenzoic acid in this field is to provide a safer and more sustainable alternative to traditional synthetic methods, which often involve toxic and polluting substances .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAUOFSCLCQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-aminobenzoic acid

CAS RN

111331-82-9
Record name 3-{[(tert-butoxy)carbonyl]amino}benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To the crude 3-tert-butoxycarbonylamino-benzoic acid ethyl ester (˜2.0 g, 0.00754 mmol) added THF (15 mL), and 0.5M LiOH (15 mL). The mixture was heated for two hours at 75° C. and the THF was removed in vacuo after cooling. The precipitate was filtered from the remaining mixture and the filtrate was transferred to a separatory funnel. The aqueous layer was washed with dichloromethane (3×) and was acidified to pH˜5 using 1M HCl. The product was then extracted with ethyl acetate, washed with water, saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated. 730 mg of 3-tert-Butoxycarbonylamino-benzoic acid (white solid) was isolated. 1H NMR (DMSO-d6) δ (ppm): 9.58 (s, 1H), 8.16 (s, 1H), 7.63 (d, 1H), 7.54 (d, 1H), 7.37 (t, 1H), 1.49 (s, 9H)
Quantity
2 g
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15 mL
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15 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 3-aminobenzoic acid (5 g, 36.5 mmol) in water (40.0 ml) was added aq. solution of sodium hydroxide (2.187 g, 54.7 mmol) followed by (BOC)2O (10.16 ml, 43.8 mmol) in dioxane (20.0 ml) under ice cooling. The mixture was stirred under ice cooling for 30 min and further at room temperature for 12 hrs. To the reaction mixture ethyl acetate (50.0 ml) was added and the aq. layer was separated. The aq. layer was acidified up to pH 4 using 2N HCl and precipitated crystals were collected by filtration (7.2 gm).
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5 g
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2.187 g
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40 mL
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10.16 mL
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50 mL
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20 mL
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